4,5-Diamino-2-thiouracil

Übersicht

Beschreibung

4,5-Diamino-2-thiouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4OS and its molecular weight is 158.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It has been reported that the compound can inhibit both anodic and cathodic currents , suggesting it may interact with its targets to modulate their activity.

Result of Action

The compound 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine has been reported to dramatically inhibit the dissolution of copper, thereby reducing the weight loss of copper . This suggests that the compound may have potential applications in the prevention of copper corrosion.

Action Environment

The efficacy of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine is influenced by environmental factors. For instance, its inhibition efficiency increases with increasing concentration in the range of 1.0 to 2.0 mM and decreases with increasing temperature . This indicates that the compound’s action, efficacy, and stability are sensitive to changes in the environment.

Biochemische Analyse

Biochemical Properties

It is known that the compound exhibits antioxidative activity , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses.

Cellular Effects

Given its antioxidative activity , it could potentially influence cell function by mitigating oxidative stress, which could have impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

4,5-Diamino-2-thiouracil (DTU) is a compound of significant interest due to its unique structural features, which include both amino and thiol groups. This dual functionality enables it to interact with various biological macromolecules, leading to diverse biological activities. The compound has been studied for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in biosensing technologies.

Chemical Structure and Properties

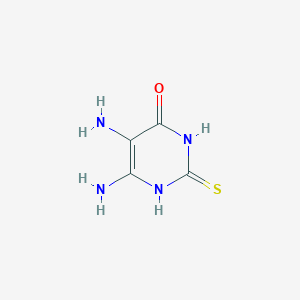

This compound is characterized by the following structural formula:

The presence of amino (-NH2) and thiol (-SH) groups contributes to its reactivity and biological interactions. The compound's unique properties make it a versatile agent in both research and clinical applications.

The biological activity of DTU primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This inhibition prevents substrate binding and subsequent catalytic activity, making DTU a potential candidate for therapeutic applications in conditions where enzyme inhibition is beneficial.

Key Mechanisms:

- Enzyme Inhibition : DTU acts as a competitive inhibitor for various enzymes, disrupting normal metabolic processes.

- Antioxidative Activity : The compound exhibits antioxidative properties, suggesting interactions with reactive oxygen species (ROS) and other biomolecules involved in oxidative stress responses.

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. A study evaluated the cytotoxic effects of DTU on human cancer cell lines (MCF-7 and HEPG-2), demonstrating significant inhibitory activity with IC50 values indicating effective concentration ranges for therapeutic use .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| DTU | MCF-7 | 0.69 |

| DTU | HEPG-2 | 1.58 |

These findings suggest that DTU derivatives could be developed into effective anticancer agents.

Antimicrobial Activity

DTU has shown promising results in antimicrobial assays. Studies indicate that the compound exhibits bacteriostatic effects against various Gram-positive and Gram-negative bacteria, including E. coli and Bacillus subtilis. The mechanism involves disruption of bacterial membrane integrity and interference with metabolic enzymes .

Case Studies

- Biosensor Development : A novel biosensing approach utilizing DTU-capped gold nanoparticles was developed for rapid uric acid detection. The biosensor demonstrated excellent sensitivity (limit of detection: 6.6 μM) and anti-interference capabilities, showcasing DTU's potential in diagnostic applications .

- Anticancer Activity Evaluation : In vitro studies on DTU derivatives revealed significant cytotoxicity against cancer cell lines, with structure-activity relationship (SAR) analyses guiding the optimization of these compounds for enhanced efficacy .

Eigenschaften

IUPAC Name |

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSWOQHLIDKEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143249 | |

| Record name | 4,5-Diamino-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-76-8 | |

| Record name | 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diamino-2-thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1004-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diamino-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diamino-2-mercaptopyrimidine-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine in material science?

A: Research indicates that derivatives of 5,6-Diamino-2-thiouracil can be utilized to functionalize materials like graphene oxide []. This modification holds potential for developing novel materials with tailored properties for various applications.

Q2: How can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be used to separate metal ions?

A: 5,6-Diamino-2-thiouracil exhibits a strong affinity for mercury (Hg(II)) ions []. When immobilized on alumina, it acts as a solid-phase extractor, effectively separating Hg(II) from other metal ions like silver (Ag(I)) in water samples. This application is particularly valuable in environmental monitoring and remediation.

Q3: Can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be used to develop new drugs?

A: Research suggests that 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine derivatives show promise as potential calcium channel blockers []. These compounds exhibit negative inotropic selectivity and block L-type calcium channels more effectively than T-type channels. This activity makes them potentially valuable for treating cardiovascular conditions, but further research is needed.

Q4: What are the structural features of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine essential for its biological activity?

A: Studies on pyrimidine derivatives, including 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine, reveal that lipophilic substituents at specific positions on the pyrimidine ring, along with an acetamidic function, are crucial for their calcium channel blocking activity [].

Q5: How can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be used to create metal complexes?

A: Researchers have successfully synthesized metal complexes using 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine as a ligand [, ]. This molecule can chelate metal centers through its various functional groups, leading to the formation of complexes with potentially interesting properties for catalysis, materials science, or biological applications.

Q6: Can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be utilized in the synthesis of other important compounds?

A: Yes, 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine acts as a versatile building block in organic synthesis []. It reacts with various reagents, including diethyl (E)-2,3-dicyanobutenedioate, to produce valuable compounds like ethyl 7-amino-4-oxo-2-thioxopteridine-6-carboxylates. These compounds hold potential applications in medicinal chemistry.

Q7: Are there analytical techniques available to study 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine?

A: Oscillopolarography has been successfully employed to study 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine and its synthesis intermediates []. This electrochemical technique allows for the characterization and quantification of these compounds, providing insights into their redox properties and behavior in solution.

Q8: What are the limitations of using 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine in drug development?

A: While promising as calcium channel blockers, 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine derivatives require further research to assess potential toxicity, pharmacokinetic properties, and long-term effects []. Understanding these aspects is crucial for developing safe and effective drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.